molecular formula C11H24N2O B1476971 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine CAS No. 1994887-24-9

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B1476971
CAS No.: 1994887-24-9
M. Wt: 200.32 g/mol
InChI Key: NYGKGTSKSYROTR-UHFFFAOYSA-N
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Description

“3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine” is a chemical compound that has gained significant attention in various fields of research and industry. It is a member of the amine family and contains both a primary amine (-NH2) and a piperidine ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a primary amine (-NH2) and a piperidine ring . The presence of these functional groups makes it a potentially useful building block for creating molecules with desired biological activities or receptor interactions .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was synthesized from 2,3-bis(tetradecyloxy)propan-1-amine, and its structure was confirmed through various spectroscopic analyses, demonstrating a method of synthesizing and characterizing complex urea derivatives (Grijalvo, Nuñez, & Eritja, 2015).

Potential Applications in Glycosidase Inhibition

  • Polyhydroxylated indolizidines, synthesized through a process involving ethoxymethyl piperidin derivatives, were studied as potential glycosidase inhibitors, suggesting a role in therapeutic applications targeting glycosidase-related pathways (Baumann et al., 2008).

Pharmaceutical Research and Development

  • Complex pyrano and pyrimidine derivatives were synthesized, which included ethoxymethyl piperidin as a part of their structure, indicating the compound's utility in the development of novel pharmacological agents (Paronikyan et al., 2016).

Analytical Chemistry and Drug Analysis

  • A detailed study on the mass spectrometry of a growth hormone secretagogue with a structure related to ethoxymethyl piperidin provided insights into the drug's behavior under collision-induced dissociation, showing the compound's relevance in analytical chemistry and drug development research (Qin, 2002).

Receptor Binding Studies

  • Research on κ-opioid receptor antagonists included compounds structurally related to ethoxymethyl piperidin, illustrating the compound's potential application in receptor binding studies and the development of therapeutics for depression and addiction disorders (Grimwood et al., 2011).

Properties

IUPAC Name

3-[2-(ethoxymethyl)piperidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-14-10-11-6-3-4-8-13(11)9-5-7-12/h11H,2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGKGTSKSYROTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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